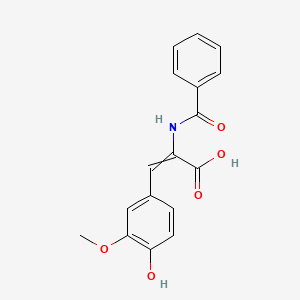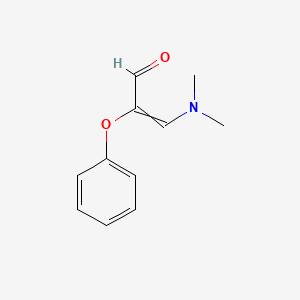![molecular formula C11H14O2 B8632963 3[S]-Phenylvaleric acid](/img/structure/B8632963.png)
3[S]-Phenylvaleric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Phenylpentanoic acid is an organic compound with the molecular formula C11H14O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a phenyl group attached to the third carbon of a pentanoic acid chain. Its unique structure makes it an interesting subject of study in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Phenylpentanoic acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric hydrogenation of 3-phenylpent-2-enoic acid using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.
Industrial Production Methods: Industrial production of (S)-3-Phenylpentanoic acid often employs similar asymmetric hydrogenation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, the use of recyclable catalysts and green chemistry principles is emphasized to minimize environmental impact.
化学反応の分析
Types of Reactions: (S)-3-Phenylpentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: Formation of 3-phenylpentanoic ketone or aldehyde.
Reduction: Formation of 3-phenylpentanol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
科学的研究の応用
(S)-3-Phenylpentanoic acid finds applications in various scientific research fields:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studies have explored its role as a potential ligand for biological receptors.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (S)-3-Phenylpentanoic acid involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use. For example, in medicinal chemistry, it may interact with protein targets to exert therapeutic effects.
類似化合物との比較
- 3-Phenylpropanoic acid
- 3-Phenylbutanoic acid
- 3-Phenylhexanoic acid
Comparison: (S)-3-Phenylpentanoic acid is unique due to its specific chain length and chiral nature. Compared to 3-Phenylpropanoic acid and 3-Phenylbutanoic acid, it has a longer carbon chain, which can influence its physical and chemical properties. The presence of the chiral center also adds to its uniqueness, making it valuable in enantioselective synthesis and chiral studies.
特性
分子式 |
C11H14O2 |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
(3S)-3-phenylpentanoic acid |
InChI |
InChI=1S/C11H14O2/c1-2-9(8-11(12)13)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,12,13)/t9-/m0/s1 |
InChIキー |
NJEKDDOCPZKREE-VIFPVBQESA-N |
異性体SMILES |
CC[C@@H](CC(=O)O)C1=CC=CC=C1 |
正規SMILES |
CCC(CC(=O)O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


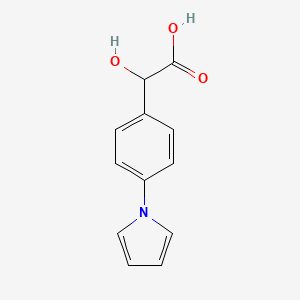
![Bis[4-(methoxycarbonyl)phenyl] butanedioate](/img/structure/B8632893.png)
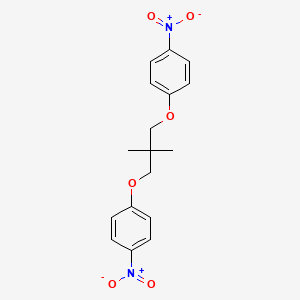
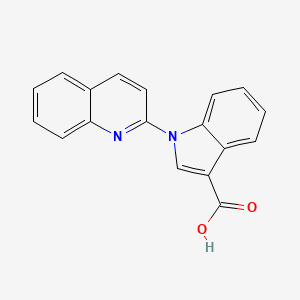
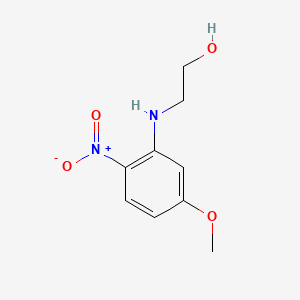
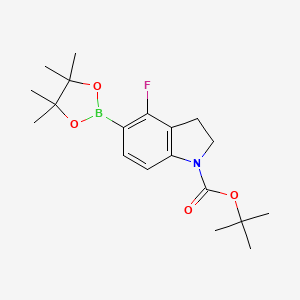
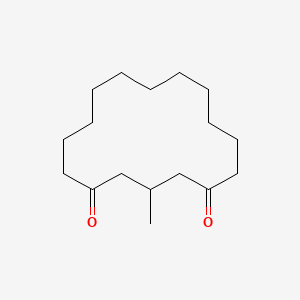
![3-((6-isopropylpyridin-3-yl)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8632911.png)
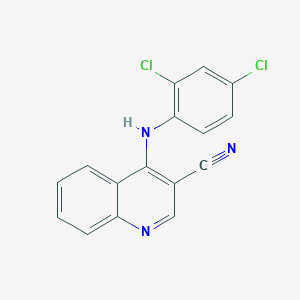
![N-[(1R)-1-(4-bromophenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B8632929.png)
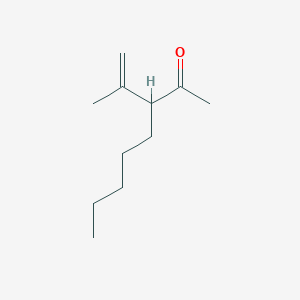
![N-[4-(5-Oxo-4,5-dihydropyrazin-2-yl)phenyl]-N'-phenylurea](/img/structure/B8632950.png)
